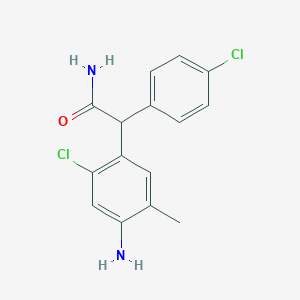
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide, commonly referred to as 4-Amino-2-chloro-5-methylphenylacetamide (AMPCA), is a synthetic chemical compound with a wide range of applications in scientific research. It is a colorless, crystalline solid, with a melting point of 219°C and a molecular weight of 324.9 g/mol. AMPCA is a member of the phenylacetamide family, which includes a wide range of compounds with similar structures and properties.
Applications De Recherche Scientifique
Spectrophotometric and High-Performance Liquid Chromatographic Determination
This study explored the behavior of a compound structurally related to 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide, focusing on its hydrolysis, isomerization, and cyclization reactions under various pH conditions. The research employed UV spectrophotometry and high-performance liquid chromatography to analyze the kinetics and mechanisms involved, revealing the compound's complex reaction pathways in aqueous solutions (Maurice Fleury Bernard et al., 1986).
Synthesis of 4-Choloro-2-hydroxyacetophenone
This research outlines the synthesis process of 4-Choloro-2-hydroxyacetophenone, starting from 3-aminophenol. The study provides a detailed methodology involving acetylation, methylation, and Fries rearrangement, leading to the formation of N-(4-acetyl-3-hydroxyphenyl)acetamide. The subsequent steps involve deacetylation, diazotization, and the Sandmeyer reaction, achieving an overall yield of about 44% (Teng Da-wei, 2011).
Synthesis, Antimalarial Activity, and QSAR of Tebuquine Derivatives
This paper discusses the synthesis and antimalarial activity of a series of compounds, including derivatives similar to 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide. The study involves quantitative structure-activity relationship (QSAR) analysis to correlate the compounds' antimalarial potency against Plasmodium berghei in mice with their structural features, leading to insights into the design of more effective antimalarial agents (L. M. Werbel et al., 1986).
Synthesis and Antimicrobial Activity of Novel Derivatives
This research involves the synthesis of novel thiazolidinone and acetidinone derivatives structurally related to 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide. The compounds were tested for their antimicrobial activity against various microorganisms, providing valuable information on their potential therapeutic applications (B. Mistry, K. R. Desai, & Sanket M. Intwala, 2009).
CNS Depressant Activity of Schiff Bases
This study synthesizes Schiff bases from 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and evaluates their CNS depressant activity. The research demonstrates the potential of these compounds, which share a core structure with 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide, in developing new therapeutic agents for CNS disorders (S. Bhattacharjee, J. Saravanan, & S. Mohan, 2011).
Propriétés
IUPAC Name |
2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-8-6-11(12(17)7-13(8)18)14(15(19)20)9-2-4-10(16)5-3-9/h2-7,14H,18H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIICLHCTBGREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)C(C2=CC=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

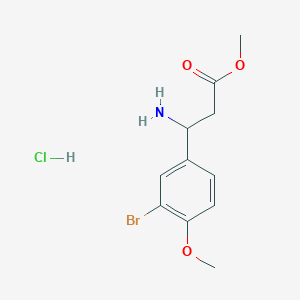

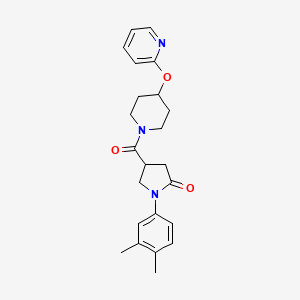
![4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2562361.png)

![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2562363.png)
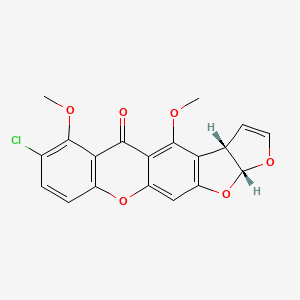
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2562368.png)
![[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methanol](/img/structure/B2562372.png)

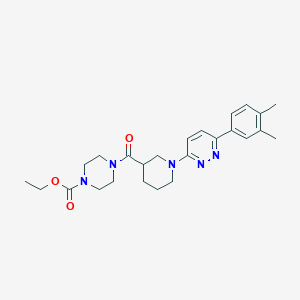
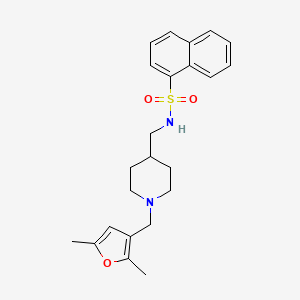
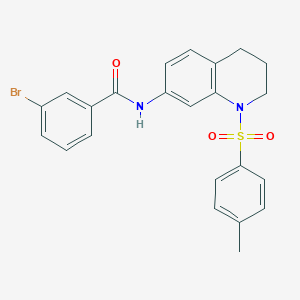
![3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2562377.png)